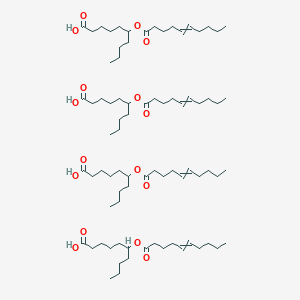
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields. It is known for its role as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are used for targeted protein degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .
化学反応の分析
Types of Reactions
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the molecule .
科学的研究の応用
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
作用機序
The mechanism of action of tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with variations in the position of the hydroxymethyl group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another similar compound used as a semi-flexible linker in PROTAC development.
Uniqueness
Tert-butyl 4-(((2-(3-(hydroxymethyl)phenyl)pyrimidin-5-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to serve as an effective linker in PROTACs. Its structure allows for precise modulation of protein-protein interactions and targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C22H29N3O4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
tert-butyl 4-[[2-[3-(hydroxymethyl)phenyl]pyrimidin-5-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-9-7-16(8-10-25)15-28-19-12-23-20(24-13-19)18-6-4-5-17(11-18)14-26/h4-6,11-13,16,26H,7-10,14-15H2,1-3H3 |
InChIキー |
CNDMSKIQCSCCKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



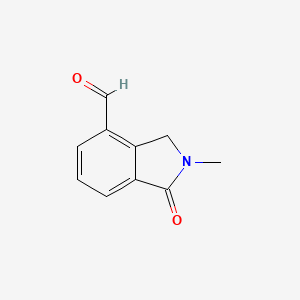
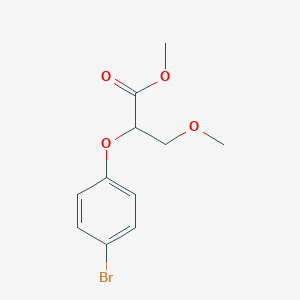
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
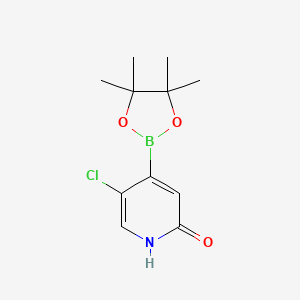
![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
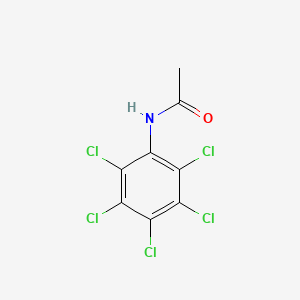

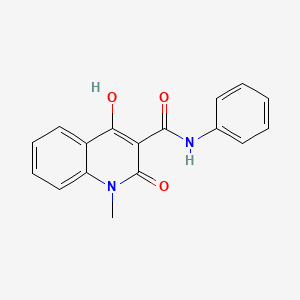


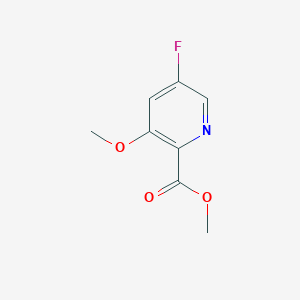
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
